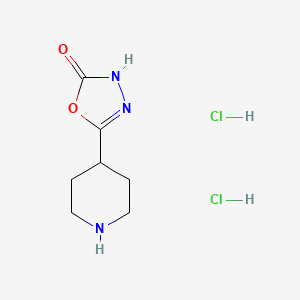
(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid
説明
“(2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid” is a chemical compound used in scientific research. It has diverse applications, such as studying biological processes and developing new pharmaceuticals. The molecular formula of this compound is C12H11NO2 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing indole derivatives. For instance, a study discussed the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . Another study discussed a new platform for the synthesis, analysis, and testing of new compounds which may one day treat cancer .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 201.22 .
Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . A study discussed the application of indoles in multicomponent reactions for the synthesis of various heterocyclic compounds .
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C12H11NO2 . The molecular weight of this compound is 201.22 .
科学的研究の応用
Solar Cell Applications
One application of materials similar to (2E)-3-(1-methyl-1H-indol-5-yl)acrylic acid is in solar cell technology. A study by Kim et al. (2006) described the engineering of novel organic sensitizers for solar cell applications. These sensitizers, which include components similar to the indolyl-acrylic acid structure, showed high incident photon to current conversion efficiency, thus demonstrating their potential in solar energy conversion.
Polymerization Studies
In the field of polymer science, a study by Zhou et al. (2007) explored the polymerization of methyl acrylate using various dithiocarbamate structures, including ones similar to indolyl-acrylic acid. This research provides insights into the controlled synthesis of polymers, which is crucial for numerous industrial applications.
Corrosion Protection
The compound's derivatives have been studied for their potential in corrosion protection. Zhang Zhe et al. (2009) examined the use of an indolyl-acrylic acid derivative in forming self-assembled films on iron surfaces, demonstrating its ability to inhibit iron corrosion.
Medicinal Chemistry
In medicinal chemistry, research by Tomoo et al. (2014) involved the synthesis and evaluation of indole-based cytosolic phospholipase A2α inhibitors. These compounds, structurally related to indolyl-acrylic acid, show the potential for therapeutic applications.
Synthesis of Carbazoles and γ-Carbolines
In organic synthesis, Biswas et al. (2013) reported the stereoselective synthesis of (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates. This method provides access to biologically important carbazoles and γ-carbolines, highlighting the versatility of indolyl-acrylic acid derivatives in chemical synthesis.
特性
IUPAC Name |
(E)-3-(1-methylindol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-7-6-10-8-9(2-4-11(10)13)3-5-12(14)15/h2-8H,1H3,(H,14,15)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZVPUQKWOCNSS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



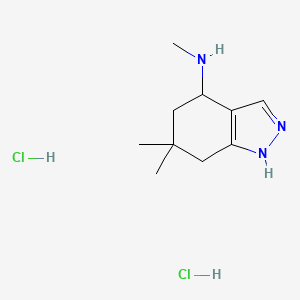
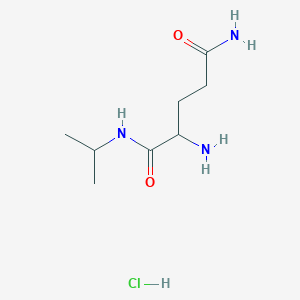
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1405736.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1405737.png)
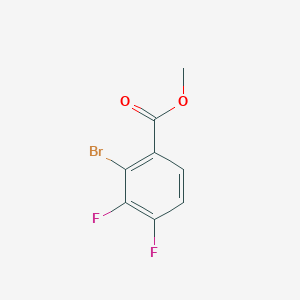
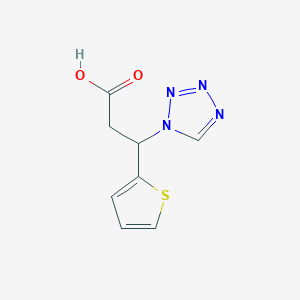


![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B1405749.png)
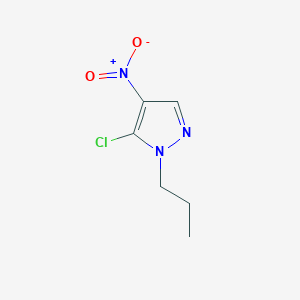
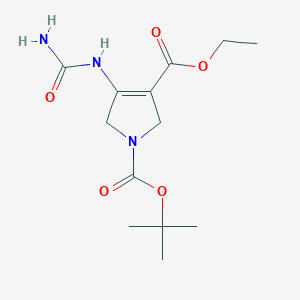
![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)
![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)
